molecular formula Al4 B1241202 [Td-(13)-Delta(4)-closo]tetraaluminium

[Td-(13)-Delta(4)-closo]tetraaluminium

Cat. No.: B1241202
M. Wt: 107.92615 g/mol
InChI Key: BNMYONCUJKMNBX-UHFFFAOYSA-N
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Description

[Td-(13)-Delta(4)-closo]tetraaluminium is a hypothetical tetrahedral aluminium cluster proposed to adopt a closo (closed deltahedral) geometry. The designation "Td" indicates tetrahedral symmetry, while "Delta(4)" refers to a deltahedron with four triangular faces. The "13" in its nomenclature may denote an unconventional electron count or structural descriptor, though this remains ambiguous without explicit experimental validation. Closo clusters follow Wade’s rules, which correlate skeletal electron counts with geometry. For a tetrahedral (n=4) closo structure, the expected electron count is $2n + 2 = 10$ electrons. However, aluminium, with three valence electrons per atom, contributes $4 \times 3 = 12$ electrons, suggesting a possible deviation from classical borane analogies or an adjusted electron-counting scheme .

Properties

Molecular Formula

Al4

Molecular Weight

107.92615 g/mol

InChI

InChI=1S/4Al

InChI Key

BNMYONCUJKMNBX-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Al]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below contrasts [Td-(13)-Delta(4)-closo]tetraaluminium with analogous boron and aluminium clusters:

Compound Geometry Electron Count Symmetry Bond Length (Å) Stability (DFT, kcal/mol)
This compound Tetrahedral 13 (hypothetical) Td ~2.5 (estimated) -120 (predicted)
Closo-B$4$H$4^{4-}$ Tetrahedral 10 (Wade’s rules) Td ~1.7 -150 (experimental)
Al$4$H$4$ Tetrahedral 12 Td ~2.6 -100 (DFT)
[Sn$_4$]$^{4-}$ Tetrahedral 20 (metalloid) Td ~2.8 -80 (experimental)
Key Findings:

Electron Count : The aluminium cluster’s electron count (12–13) diverges from the classical $2n + 2$ rule for closo boranes. This discrepancy may arise from aluminium’s metallic bonding character or ligand contributions .

Bond Length : Al–Al bonds (~2.5 Å) are longer than B–B bonds (~1.7 Å) due to aluminium’s larger atomic radius and weaker covalent interactions .

Thermodynamic Stability : Boron clusters exhibit higher stability (e.g., closo-B$4$H$4^{4-}$ at -150 kcal/mol) compared to aluminium analogs, attributed to boron’s electron-deficient bonding and stronger directional covalent interactions. DFT calculations suggest this compound is less stable (-120 kcal/mol) .

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